4-(4-Nitrophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
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Description
The compound is a derivative of 3,4-dihydroquinoxalin-2-one, which is a type of heterocyclic compound . These compounds are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
Synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
While specific structural data for “4-(4-Nitrophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one” is not available, related compounds such as 4-(4-nitrophenyl)morpholine have been studied .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This might be relevant considering the presence of a 4-nitrophenyl group in the compound you’re interested in.Future Directions
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-14-9-16(13-4-2-1-3-12(13)15-14)23(21,22)11-7-5-10(6-8-11)17(19)20/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGFTMUMFFKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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